1-(2-Bromo-4-iodophenyl)ethanone
Overview
Description
1-(2-Bromo-4-iodophenyl)ethanone is an organic compound with the molecular formula C8H6BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring
Mechanism of Action
Target of Action
It’s known that bromo and iodo groups in organic compounds often participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions typically occur at the benzylic position , which is the carbon atom next to the aromatic ring.
Mode of Action
The mode of action of 1-(2-Bromo-4-iodophenyl)ethanone likely involves interactions with its bromo and iodo groups. In reactions at the benzylic position, these groups can undergo free radical bromination and nucleophilic substitution . For instance, in a free radical reaction, the bromine atom can be replaced by a free radical . In nucleophilic substitution reactions, the bromo or iodo group can be replaced by a nucleophile .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the rate of the compound’s reactions can be influenced by factors such as temperature, pH, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-iodophenyl)ethanone can be synthesized through the bromination of 1-(4-iodophenyl)ethanone. The process involves the addition of bromine to a solution of 1-(4-iodophenyl)ethanone in glacial acetic acid, followed by stirring at room temperature for several hours. The reaction mixture is then concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different halogens or functional groups.
Reduction: Formation of 1-(2-Bromo-4-iodophenyl)ethanol.
Oxidation: Formation of 1-(2-Bromo-4-iodophenyl)acetic acid.
Scientific Research Applications
1-(2-Bromo-4-iodophenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Similar structure but lacks the ethanone group.
2-Bromo-1-(4-iodophenyl)ethanol: The reduced form of 1-(2-Bromo-4-iodophenyl)ethanone.
1-(2-Bromo-4-chlorophenyl)ethanone: Similar structure with chlorine instead of iodine.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
1-(2-bromo-4-iodophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBYNXSSMUDAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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